![molecular formula C12H16ClFN2 B13519755 [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)
[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.
準備方法
The synthesis of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol . The resulting indole derivative can then be further modified to introduce the 5-fluoro substituent and the dimethylamine side chain. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 5-fluoro position, using nucleophiles under appropriate conditions.
科学的研究の応用
[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in studies related to cell signaling pathways and receptor interactions due to its structural similarity to natural indole compounds.
作用機序
The mechanism of action of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been shown to inhibit the enzyme Notum, which is involved in the Wnt signaling pathway. By binding to the catalytic pocket of Notum, the compound prevents the deacylation of Wnt proteins, thereby upregulating Wnt signaling . This mechanism is of particular interest in the context of neurodegenerative diseases, where enhancing Wnt signaling may have therapeutic benefits .
類似化合物との比較
Similar compounds to [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride include:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: This compound also interacts with the Notum enzyme but has different pharmacokinetic properties.
5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indole-1-yl acetic acid ethyl ester: Another indole derivative with distinct biological activities and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H16ClFN2 |
|---|---|
分子量 |
242.72 g/mol |
IUPAC名 |
2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H15FN2.ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;/h3-4,7-8,14H,5-6H2,1-2H3;1H |
InChIキー |
CGWVOYNZJBSFKX-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


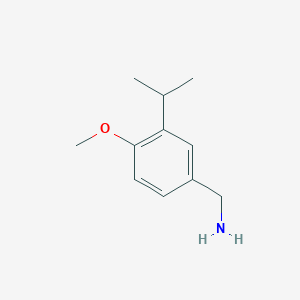
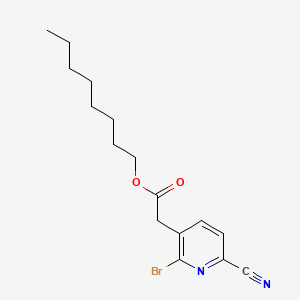
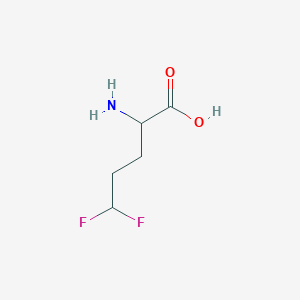
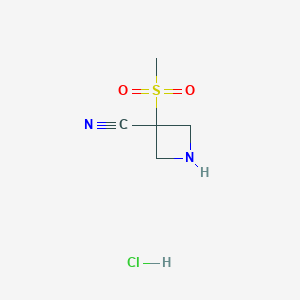
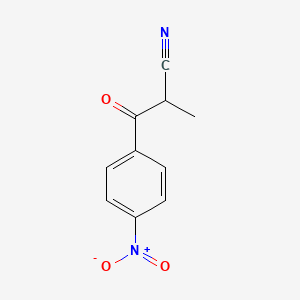



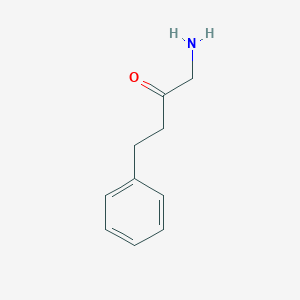

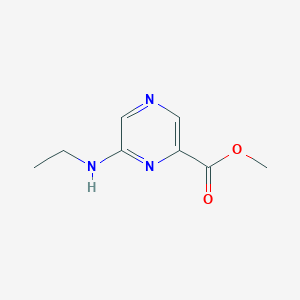
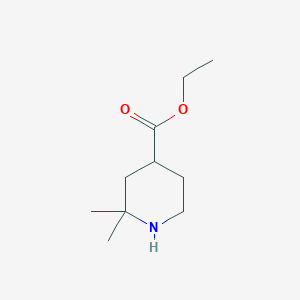
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)
![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)
